![molecular formula C9H8F3N3OS B2576915 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide CAS No. 10444-97-0](/img/structure/B2576915.png)
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is a compound of significant interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzoyl moiety, linked to a hydrazine-1-carbothioamide group. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable subject for studies in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine-1-carbothioamide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 4-(trifluoromethyl)benzoyl chloride in dichloromethane.
Step 2: Add hydrazine-1-carbothioamide to the solution.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoyl or carbothioamide derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide has emerged as a potential inhibitor of key enzymes involved in neurodegenerative diseases:
-
Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the cholinergic pathway. Studies indicate that it increases acetylcholine concentration in the synaptic cleft, potentially aiding in conditions like Alzheimer's disease .
Enzyme IC50 Value (µM) AChE 46.8 - 137.7 BuChE 19.1 - 881.1
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines by interfering with specific signaling pathways:
- Mechanism of Action : The inhibition of AChE may lead to altered neurotransmitter levels, affecting cellular metabolism and gene expression associated with cancer progression .
Antimicrobial Activity
The hydrazine derivatives of this compound have been investigated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, mycobacteria, yeasts, and molds:
- Case Study : N-Alkyl derivatives have shown moderate inhibition against both AChE and BuChE, with some exhibiting lower IC50 values than established drugs like rivastigmine .
Materials Science
Due to its unique chemical properties, the compound is also explored in materials science:
- Application in Polymers : It is being utilized in the development of advanced materials, including polymers and coatings, which can benefit from enhanced thermal stability and mechanical properties attributed to the trifluoromethyl group.
Mechanism of Action
The mechanism by which 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide.
Hydrazine-1-carbothioamide: Another precursor used in the synthesis.
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carboxamide: A structurally similar compound with a carboxamide group instead of a carbothioamide group.
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl and carbothioamide groups, which confer distinct chemical and biological properties
Biological Activity
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy against various targets, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 10444-97-0
- Molecular Formula : C9H8F3N3OS
- Molecular Weight : 263.25 g/mol
The biological activity of this compound primarily involves its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may enhance synaptic transmission.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibition of AChE and BuChE. The following table summarizes the IC50 values for selected derivatives:
Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
---|---|---|
This compound | 27.04 - 106.75 | 58.01 - 277.48 |
Rivastigmine | 56.10 | N/A |
These findings indicate that some derivatives outperform rivastigmine, a clinically used AChE inhibitor, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Minimum inhibitory concentrations (MIC) were determined against various pathogens, with notable results:
Pathogen | MIC (µM) |
---|---|
Mycobacterium tuberculosis | 125 - 250 |
M. kansasii | >250 |
These results indicate that while the compound shows moderate activity against mycobacterial strains, further structural modifications may enhance its efficacy .
Case Studies
-
AChE Inhibition Study :
A study conducted on N-Alkyl derivatives of this compound revealed that certain alkyl chain lengths significantly improved AChE inhibition compared to the parent compound. The most potent inhibitors had IC50 values lower than rivastigmine, indicating their potential as lead compounds for further development . -
Cytotoxicity Assessment :
The cytotoxic effects of the compound were assessed on human cell lines (HepG2 and MonoMac6). Results showed no significant cytostatic properties at tested concentrations, suggesting a favorable safety profile for further pharmacological exploration .
Properties
IUPAC Name |
[[4-(trifluoromethyl)benzoyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3OS/c10-9(11,12)6-3-1-5(2-4-6)7(16)14-15-8(13)17/h1-4H,(H,14,16)(H3,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKSLMECMNKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.